4-Bromo-2-iodo-1-methoxybenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

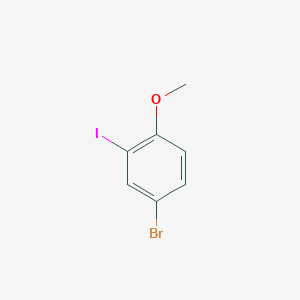

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-iodo-1-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrIO/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTPNHFOXNXLPCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30450635 | |

| Record name | 4-Bromo-2-iodo-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98273-59-7 | |

| Record name | 4-Bromo-2-iodo-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Bromo-2-iodo-1-methoxybenzene for Advanced Chemical Synthesis

This guide serves as an in-depth technical resource for researchers, scientists, and professionals in drug development on the chemical intermediate 4-Bromo-2-iodo-1-methoxybenzene. It covers its core properties, synthesis, and strategic applications in advanced organic synthesis, with a focus on enabling the construction of complex molecular architectures.

Core Compound Identification and Properties

This compound is a dihalogenated aromatic compound that serves as a versatile building block in organic synthesis. Its utility stems from the differential reactivity of the iodine and bromine substituents, allowing for selective, stepwise functionalization.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical and Safety Data [1][2][3][4][5][6]

| Property | Value |

| CAS Number | 98273-59-7 |

| Molecular Formula | C₇H₆BrIO |

| Molecular Weight | 312.93 g/mol |

| IUPAC Name | This compound |

| Synonyms | 4-Bromo-2-iodoanisole, Benzene, 4-bromo-2-iodo-1-methoxy- |

| Physical Form | Solid |

| Melting Point | 66-68 °C |

| Storage Conditions | Keep in a dark place, sealed in dry, 2-8°C. |

| Signal Word | Warning |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) |

Spectroscopic Characterization

Accurate characterization is paramount for confirming the identity and purity of this compound. The following data provides a reference for its spectroscopic signature.

-

¹H NMR (400 MHz, CDCl₃): δ 7.88 (d, 1H), 7.42-7.39 (dd, 1H), 6.70-6.67 (d, 1H), 3.86 (s, 3H).

-

¹³C NMR (100.6 MHz, CDCl₃): δ 157.9, 141.6, 132.6, 113.8, 112.4, 87.1, 57.0.

-

GC-MS (m/z): 312.05 [M]⁺ (100%), 314.05 [M]⁺ (92.15%).

Synthesis Protocol

A reliable method for the synthesis of this compound commences with the readily available precursor, 4-bromoanisole.[3] The causality behind this choice lies in the activating and ortho-directing nature of the methoxy group, which facilitates the selective introduction of the iodine atom at the C2 position.

Workflow for the Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Methodology

This protocol is adapted from established procedures for the iodination of activated aromatic compounds.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 4-bromoanisole (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane.

-

Reagent Addition: Add N-iodosuccinimide (NIS) (1.1-1.2 eq.) to the solution. If required, a catalytic amount of an acid, such as trifluoroacetic acid, can be added to promote the reaction.

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within a few hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extraction: Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate (3 x volumes). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Applications in Regioselective Cross-Coupling Reactions

The synthetic power of this compound lies in the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-bromine (C-Br) bond. This allows for selective functionalization at the C2 position while leaving the C4 position available for a subsequent, different coupling reaction under more forcing conditions.

Principle of Regioselectivity

The general order of reactivity for halogens in palladium-catalyzed cross-coupling is I > Br > Cl. This is attributed to the bond dissociation energies, with the C-I bond being the weakest and therefore the most easily cleaved during the oxidative addition step of the catalytic cycle. By carefully controlling reaction conditions (e.g., temperature, catalyst, and ligands), chemists can selectively target the C-I bond.

Selective Sonogashira Coupling (C-I Position)

The Sonogashira coupling is a powerful method for the formation of a C(sp²)-C(sp) bond. The higher reactivity of the C-I bond allows for the selective coupling of a terminal alkyne at the C2 position.

Caption: Key components for selective Sonogashira coupling.

Exemplary Protocol for Selective Sonogashira Coupling:

-

Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and copper(I) iodide (CuI) (0.1 eq.).

-

Solvent and Base Addition: Add anhydrous and degassed tetrahydrofuran (THF) and an amine base such as triethylamine (Et₃N) via syringe.

-

Alkyne Addition: Add the terminal alkyne (1.1 eq.) dropwise to the stirred mixture.

-

Reaction Execution: Stir the reaction at room temperature and monitor its progress by TLC.

-

Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite, washing with the reaction solvent. Concentrate the filtrate and purify the residue by column chromatography to isolate the 2-alkynyl-4-bromo-1-methoxybenzene product.

Selective Suzuki-Miyaura Coupling (C-I Position)

The Suzuki-Miyaura coupling enables the formation of C-C bonds between the aryl halide and an organoboron compound. The C-I bond's lability allows for a regioselective coupling at this position.

Exemplary Protocol for Selective Suzuki-Miyaura Coupling:

-

Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst (e.g., PdCl₂(dppf), 0.03 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) via syringe.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up and Purification: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and water, and separate the organic layer. Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Selective Heck Coupling (C-I Position)

The Heck reaction facilitates the coupling of the aryl halide with an alkene. Again, the C-I bond is the preferred site of reaction under controlled conditions.

Exemplary Protocol for Selective Heck Coupling:

-

Reaction Setup: To a reaction vessel, add this compound (1.0 eq.), the alkene (1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq.), a phosphine ligand (e.g., P(o-tolyl)₃, 0.1 eq.), and a base (e.g., Et₃N, 2.0 eq.).

-

Solvent Addition: Add a suitable degassed solvent such as DMF or acetonitrile.

-

Reaction Execution: Heat the mixture under an inert atmosphere to 80-100 °C until the starting material is consumed, as indicated by TLC or GC-MS.

-

Work-up and Purification: Cool the reaction mixture, filter off the precipitated salts, and concentrate the filtrate. Partition the residue between water and an organic solvent. Dry the organic phase, concentrate, and purify the product by column chromatography.

Conclusion

This compound is a strategically important building block for the synthesis of complex organic molecules. Its well-defined physicochemical properties and the predictable, differential reactivity of its two halogen atoms make it an invaluable tool for medicinal chemists and researchers in materials science. The ability to perform selective, sequential cross-coupling reactions opens up efficient synthetic routes to a wide array of novel compounds, underscoring its significance in modern drug discovery and development.

References

-

PubChem. This compound. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of this compound (CAS 98273-59-7). [Link]

-

Hunan Hecheng Pharmaceutical and Chemical Co., Ltd. 4-溴苯甲醚,Benzene, 4-bromo-2-iodo-1-methoxy. [Link]

-

American Elements. This compound. [Link]

Sources

- 1. This compound | 98273-59-7 [sigmaaldrich.com]

- 2. This compound | C7H6BrIO | CID 10979904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. americanelements.com [americanelements.com]

- 4. 4-Bromo-1-iodo-2-methoxybenzene | C7H6BrIO | CID 46835731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 6. Benzene, 4-broMo-2-iodo-1-Methoxy- | 98273-59-7 [chemicalbook.com]

The Strategic Synthesis and Comprehensive Characterization of 4-Bromo-2-iodo-1-methoxybenzene: A Keystone Intermediate in Modern Drug Discovery

Foreword: Unveiling a Versatile Scaffold

In the landscape of contemporary pharmaceutical and materials science, the strategic design and synthesis of highly functionalized aromatic building blocks are paramount. Among these, 4-Bromo-2-iodo-1-methoxybenzene emerges as a molecule of significant interest. Its unique substitution pattern, featuring a methoxy activating group and two distinct, orthogonally reactive halogen atoms, renders it a powerful and versatile intermediate for the construction of complex molecular architectures. This guide provides an in-depth exploration of the synthesis, characterization, and strategic applications of this pivotal compound, tailored for researchers, medicinal chemists, and professionals in drug development. We will delve into the causal underpinnings of synthetic choices, provide robust, self-validating experimental protocols, and illuminate the pathways through which this molecule contributes to the advancement of science.

Physicochemical Properties and Safety Considerations

A thorough understanding of a compound's fundamental properties is the bedrock of its effective and safe utilization.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Bromo-2-iodoanisole | [1] |

| CAS Number | 98273-59-7 | |

| Molecular Formula | C₇H₆BrIO | [1] |

| Molecular Weight | 312.93 g/mol | [1] |

| Physical Form | Solid | |

| Storage | Keep in a dark place, sealed in dry, 2-8°C |

Safety Profile: this compound is a hazardous substance and must be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. All manipulations should be performed in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[1]

Strategic Synthesis: A Tale of Two Pathways

The synthesis of this compound can be approached through two primary and strategically distinct routes: electrophilic iodination of a readily available precursor and the Sandmeyer reaction, a classic transformation in aromatic chemistry. The choice of pathway is often dictated by the availability of starting materials, desired scale, and laboratory-specific capabilities.

Pathway 1: Electrophilic Aromatic Iodination of 4-Bromoanisole

This is often the more direct route, leveraging the electron-rich nature of the 4-bromoanisole ring, which is activated towards electrophilic substitution by the methoxy group.

The methoxy group is a powerful ortho-, para-director. Since the para position is blocked by the bromine atom, electrophilic substitution is directed to the ortho position. The reaction proceeds via a classic electrophilic aromatic substitution mechanism. An electrophilic iodine species, often generated in situ, is attacked by the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent deprotonation restores aromaticity and yields the desired product.

Caption: Mechanism of Electrophilic Iodination.

This protocol is designed for robustness and reproducibility, incorporating self-validating checkpoints.

Materials:

-

4-Bromoanisole

-

N-Iodosuccinimide (NIS)

-

Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) - Catalyst

-

Ethylene glycol

-

Pressurized carbon dioxide (CO₂)

-

Ethyl acetate

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Dichloromethane

Procedure:

-

Reaction Setup: In a high-pressure stainless-steel reactor equipped with a magnetic stir bar, combine 4-bromoanisole (1.0 mmol), N-iodosuccinimide (1.2 mmol), and a catalytic amount of iron(III) nitrate nonahydrate (0.05 mmol).

-

Solvent Addition: Add ethylene glycol (3.0 mL) to the reactor.

-

Pressurization and Heating: Seal the reactor and pressurize it with carbon dioxide to 3.0 MPa. Heat the reaction mixture to 80°C and stir for 12 hours. The use of an in situ acidic CO₂/ethylene glycol system provides a mildly acidic environment that promotes the reaction.

-

Work-up: After cooling the reactor to room temperature, carefully vent the CO₂. Transfer the reaction mixture to a separatory funnel and dilute with ethyl acetate (20 mL) and water (20 mL).

-

Aqueous Extraction: Wash the organic layer sequentially with saturated aqueous sodium thiosulfate (2 x 15 mL) to quench any unreacted iodine, followed by brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane/dichloromethane gradient to afford this compound as a solid.

Pathway 2: The Sandmeyer Reaction of 2-Bromo-4-methoxyaniline

This classical transformation provides an alternative route, particularly useful if 2-bromo-4-methoxyaniline is a more readily available starting material. The Sandmeyer reaction involves the conversion of an aryl amine to a diazonium salt, which is then displaced by a nucleophile, in this case, iodide.

The reaction proceeds in two key stages: diazotization and nucleophilic substitution. In the first stage, the primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. In the second stage, the diazonium group, an excellent leaving group (dinitrogen gas), is displaced by an iodide ion.

Caption: The Sandmeyer Reaction Workflow.

This protocol outlines the synthesis of the precursor amine followed by the Sandmeyer reaction.

Part A: Synthesis of 2-Bromo-4-methoxyaniline [2]

-

Dissolution and Cooling: Dissolve 4-methoxyaniline (o-anisidine) (0.122 mol) in dichloromethane (250 mL) in a round-bottom flask and cool the solution to -10°C in an ice-salt bath.

-

Bromination: Slowly add 2,4,4,6-tetrabromo-2,5-cyclohexadienone (0.122 mol) portion-wise, ensuring the temperature remains below -5°C.

-

Warming and Quenching: Allow the reaction to warm to room temperature. Wash the reaction mixture with 2N sodium hydroxide (2 x 75 mL) and then with water (2 x 25 mL).

-

Drying and Purification: Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent. Purify the product by column chromatography (silica gel, dichloromethane) to yield 2-bromo-4-methoxyaniline.[2]

Part B: Sandmeyer Reaction [3]

-

Diazotization: To a solution of 2-bromo-4-methoxyaniline (10 mmol) in a mixture of acetonitrile and aqueous HCl, cooled to 0-5°C in an ice bath, slowly add a pre-cooled aqueous solution of sodium nitrite (11 mmol). Maintain the temperature below 5°C and stir for 30 minutes. The formation of the diazonium salt is a critical step and temperature control is paramount to prevent its decomposition.

-

Iodide Displacement: To the cold diazonium salt solution, add a solution of potassium iodide (12 mmol) in water. Allow the reaction mixture to warm to room temperature and stir overnight. The evolution of nitrogen gas will be observed.

-

Work-up and Purification: Pour the reaction mixture into water and extract with dichloromethane. Wash the combined organic layers with saturated sodium thiosulfate solution to remove any residual iodine, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain this compound.[3]

Comprehensive Characterization: The Signature of Purity and Structure

Unequivocal characterization is essential to validate the identity and purity of the synthesized compound. The following data provides a benchmark for researchers.

| Technique | Observed Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.88 (d, 1H), 7.41 (dd, 1H), 6.69 (d, 1H), 3.86 (s, 3H) |

| ¹³C NMR (100.6 MHz, CDCl₃) | δ 157.9, 141.6, 132.6, 113.8, 112.4, 87.1, 57.0 |

| GC-MS (m/z) | 312.05 [M]⁺, 314.05 [M+2]⁺ |

| Infrared (IR) | Characteristic peaks for C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), C-O stretching (ether), and C-Br/C-I stretching are expected. |

Note: NMR data is consistent with that reported in the literature.

Strategic Applications in Drug Discovery and Complex Molecule Synthesis

The synthetic utility of this compound lies in the differential reactivity of its two halogen atoms. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira couplings.[4] This allows for selective functionalization at the 2-position, followed by a subsequent coupling reaction at the 4-position, opening avenues for the construction of highly complex and diverse molecular scaffolds.

A Building Block for Anti-Cancer Agents

This di-haloanisole derivative is a valuable precursor for the synthesis of analogues of naturally occurring anti-cancer agents like Combretastatin A-4.[5][6][7][8][9] The core structure of these compounds often involves two substituted aromatic rings connected by a bridge. This compound can serve as one of these aromatic rings, allowing for the systematic introduction of various substituents to explore structure-activity relationships and develop more potent and bioavailable drug candidates.[5][6][7][8][9]

Precursor to Phenanthridinones

Phenanthridinones are a class of heterocyclic compounds that form the core of several biologically active natural products and pharmaceuticals.[10] The synthesis of substituted phenanthridinones can be achieved through palladium-catalyzed intramolecular C-H arylation. This compound can be elaborated into a suitable precursor for such cyclizations, enabling the synthesis of novel phenanthridinone derivatives with potential therapeutic applications.[10]

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the power of strategic synthesis in enabling the discovery of novel molecules with profound scientific and therapeutic implications. Its preparation, while requiring careful execution, is achievable through well-established and robust methodologies. The comprehensive characterization data provided in this guide serves as a reliable benchmark for researchers. As the demand for increasingly complex and tailored molecules grows, the importance of versatile and strategically designed building blocks like this compound will undoubtedly continue to rise, solidifying its place as a cornerstone in the edifice of modern chemical synthesis.

References

- Siebert, A., Gensicka, M., Cholewinski, G., & Dzierzbicka, K. (2016). Synthesis of Combretastatin A-4 Analogs and their Biological Activities. Anti-Cancer Agents in Medicinal Chemistry, 16(8), 942–960.

-

Bentham Science Publishers. (n.d.). Synthesis of Combretastatin A-4 Analogs and their Biological Activities. Retrieved from [Link]

-

MDPI. (n.d.). Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Combretastatin A-4 and 3′-Aminocombretastatin A-4 derivatives with Aminoacid Containing Pendants and Study of their Interaction with Tubulin and as Downregulators of the VEGF, hTERT and c-Myc Gene Expression. Retrieved from [Link]

-

Blucher Proceedings. (n.d.). Synthesis of Combretastatin A-4 Analogs with Antitumoral Properties. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of A. 4-Bromo-2-methoxyaniline. Retrieved from [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 9). The Role of this compound in Modern Pharmaceutical Development.

-

Semantic Scholar. (2021, September 13). Synthetic Strategies in the Preparation of Phenanthridinones. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Handling of 2-Bromo-4-methoxyaniline.

-

PubChem. (n.d.). 4-Bromo-1-iodo-2-methoxybenzene. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-bromo-1-iodo-2-methoxybenzene (C7H6BrIO). Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C7H6BrIO). Retrieved from [Link]

-

LookChem. (n.d.). 4-bromo-1-iodo-2-methoxybenzene. Retrieved from [Link]

- National Center for Biotechnology Information. (2016, December 9). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 12, 2764–2805.

- PYG Lifesciences. (2024, February 5). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study.

-

Organic Syntheses. (n.d.). benzoxazoles. Retrieved from [Link]

Sources

- 1. This compound | C7H6BrIO | CID 10979904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. 2-bromo-1-iodo-4-methoxybenzene synthesis - chemicalbook [chemicalbook.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. eurekaselect.com [eurekaselect.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of Combretastatin A-4 and 3′-Aminocombretastatin A-4 derivatives with Aminoacid Containing Pendants and Study of their Interaction with Tubulin and as Downregulators of the VEGF, hTERT and c-Myc Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. proceedings.blucher.com.br [proceedings.blucher.com.br]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Comprehensive Guide to the Spectroscopic Characterization of 4-Bromo-2-iodo-1-methoxybenzene

Abstract

This technical guide provides a detailed framework for the spectroscopic characterization of 4-Bromo-2-iodo-1-methoxybenzene (CAS No. 98273-59-7), a halogenated anisole derivative of significant interest in pharmaceutical and organic synthesis.[1][2] Given the relative scarcity of published, peer-reviewed spectroscopic data for this specific compound, this document serves as both a repository of predicted data and a methodological guide for researchers. We will explore the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unambiguous identification and purity assessment of this molecule. The protocols and interpretations herein are designed to be self-validating, providing scientists with the rationale behind experimental choices and a reliable approach to structural elucidation.

Introduction: The Structural and Synthetic Importance

This compound is a polysubstituted aromatic compound featuring a methoxy group, a bromine atom, and an iodine atom on a benzene ring. Its molecular formula is C₇H₆BrIO, with a molecular weight of approximately 312.93 g/mol .[3][4] The presence of two different halogen atoms at specific positions (ortho- and para- to the methoxy group) makes it a highly versatile synthetic intermediate.[1] These halogens can be selectively functionalized through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to build molecular complexity, rendering it a valuable building block for novel therapeutic agents and complex organic materials.[2]

Accurate and comprehensive characterization of such intermediates is a cornerstone of chemical research and drug development, ensuring the identity, purity, and stability of the material. This guide provides the essential spectroscopic framework for achieving this.

Physicochemical Properties

A summary of the key physical and chemical identifiers for this compound is provided below.

| Property | Value | Source |

| CAS Number | 98273-59-7 | [3][4] |

| Molecular Formula | C₇H₆BrIO | [3][4] |

| Molecular Weight | 312.93 g/mol | [3][4] |

| IUPAC Name | This compound | [4] |

| Synonyms | 4-Bromo-2-iodoanisole | [4] |

| Physical Form | Solid | |

| Storage Temp. | 2-8°C, Keep in dark place, sealed in dry |

Molecular Structure

The structure of this compound is foundational to understanding its spectral output.

Caption: 2D Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

Experimental Protocol: Acquiring High-Quality NMR Data

Trustworthiness through Methodology: A robust NMR protocol ensures reproducibility and accuracy. The choice of solvent and instrument parameters is critical.

-

Sample Preparation: Weigh approximately 10-15 mg of the solid this compound.

-

Solvent Selection: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Expertise & Experience: CDCl₃ is the solvent of choice for its excellent dissolving power for a wide range of organic compounds, its relatively low cost, and a single, well-defined residual solvent peak at ~7.26 ppm for ¹H NMR and ~77.16 ppm for ¹³C NMR, which rarely interferes with signals from the analyte.

-

-

Instrumentation: Transfer the solution to a 5 mm NMR tube. The analysis should be performed on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion, particularly for the aromatic protons.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio, and a relaxation delay of at least 2 seconds to allow for full magnetization recovery.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse program (e.g., zgpg30). A wider spectral width (~220 ppm) is required. Due to the low natural abundance of ¹³C, a significantly larger number of scans (e.g., 1024 or more) and a longer acquisition time are necessary.

Predicted ¹H NMR Spectrum & Interpretation

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region and one signal in the aliphatic region for the methoxy group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.65 | d | 1H | H-3 | This proton is ortho to the highly deshielding iodine atom, shifting it furthest downfield. It appears as a doublet due to coupling with H-5 (⁴J ≈ 2.5 Hz). |

| ~ 7.20 | dd | 1H | H-5 | This proton is coupled to both H-3 (⁴J ≈ 2.5 Hz) and H-6 (³J ≈ 8.7 Hz), resulting in a doublet of doublets. |

| ~ 6.70 | d | 1H | H-6 | This proton is ortho to the electron-donating methoxy group, which shields it, shifting it furthest upfield. It appears as a doublet from coupling to H-5 (³J ≈ 8.7 Hz). |

| ~ 3.85 | s | 3H | -OCH₃ | The methoxy protons are magnetically equivalent and not coupled to other protons, resulting in a singlet. |

Predicted ¹³C NMR Spectrum & Interpretation

The proton-decoupled ¹³C NMR spectrum should display seven unique signals, corresponding to each carbon atom in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 158.0 | C-1 | The carbon atom directly attached to the electronegative oxygen of the methoxy group is significantly deshielded. |

| ~ 139.5 | C-3 | The carbon adjacent to the iodine atom is deshielded. |

| ~ 135.0 | C-5 | Aromatic CH carbon. |

| ~ 115.0 | C-4 | The ipso-carbon attached to bromine. |

| ~ 113.0 | C-6 | Aromatic CH carbon, shielded by the ortho-methoxy group. |

| ~ 90.0 | C-2 | The ipso-carbon attached to iodine experiences a strong shielding "heavy atom effect". |

| ~ 56.5 | -OCH₃ | Typical chemical shift for a methoxy carbon attached to an aromatic ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: Solid-State Analysis via ATR

Expertise & Experience: For solid samples, Attenuated Total Reflectance (ATR) is the modern standard. It requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra, circumventing the need for preparing KBr pellets.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and running a background scan.

-

Sample Application: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Expected Vibrational Modes & Interpretation

The IR spectrum will provide a unique fingerprint for the molecule, with key absorption bands confirming its structural features.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 2950-2850 | C-H Stretch | Aliphatic C-H (-OCH₃) |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1250-1200 | C-O-C Asymmetric Stretch | Aryl-alkyl ether |

| 1050-1020 | C-O-C Symmetric Stretch | Aryl-alkyl ether |

| ~820 | C-H Bend (out-of-plane) | 1,2,4-Trisubstituted benzene |

| 600-500 | C-Br Stretch | Aryl Bromide |

| 500-400 | C-I Stretch | Aryl Iodide |

Mass Spectrometry (MS)

MS provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its identity.

Experimental Protocol: GC-MS with Electron Ionization (EI)

Trustworthiness through Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile, thermally stable compounds like halogenated anisoles.[5] Electron Ionization (EI) at 70 eV is a standard, robust method for generating reproducible fragmentation patterns.

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Separation: Inject 1 µL of the solution into the GC-MS system. Use a standard non-polar column (e.g., DB-5ms) and a temperature program that ramps from a low temperature (e.g., 80°C) to a high temperature (e.g., 280°C) to ensure elution of the compound.

-

MS Detection: The mass spectrometer will be operated in EI mode. The mass analyzer (e.g., a quadrupole) will scan a mass range from m/z 40 to 400.

Expected Molecular Ion & Isotopic Pattern

The most critical piece of information from the mass spectrum is the molecular ion (M⁺˙).

-

Molecular Ion (M⁺˙): The molecular weight is 312.93. The spectrum will show a cluster of peaks for the molecular ion.

-

Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. This will result in two prominent peaks in the molecular ion cluster: one at m/z 312 (containing ⁷⁹Br) and another at m/z 314 (containing ⁸¹Br) of almost equal intensity. This characteristic M/M+2 pattern is a definitive indicator of a monobrominated compound.

Primary Fragmentation Pathway

EI is a high-energy technique that causes the molecular ion to fragment in predictable ways. Understanding these pathways adds another layer of structural confirmation.

Caption: Predicted EI-MS fragmentation of this compound.

-

Loss of a Methyl Radical: The most common initial fragmentation for anisoles is the loss of the methyl group to form a stable phenoxy-type cation at m/z 297/299 .

-

Loss of Carbon Monoxide: The resulting fragment can then lose a molecule of carbon monoxide (CO) to yield a cyclopentadienyl-type cation at m/z 269/271 .

-

Loss of Iodine Radical: Direct cleavage of the weak C-I bond from the molecular ion can also occur, leading to a fragment at m/z 185/187 .

Integrated Analysis & Conclusion

No single technique provides a complete structural picture. The true power of spectroscopic characterization lies in the integration of all data:

-

MS confirms the molecular formula and the presence of one bromine atom.

-

IR confirms the presence of key functional groups: an ether, an aromatic ring, and aryl halides.

-

NMR provides the definitive connectivity, showing the precise arrangement of the three protons on the ring and their spatial relationship to the methoxy group, thus confirming the 1,2,4-substitution pattern.

By combining these predicted and expected results, a researcher can confidently confirm the identity and assess the purity of a synthesized sample of this compound, ensuring its suitability for subsequent use in complex research and development pipelines.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound | C7H6BrIO | CID 10979904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Halogenated methyl-phenyl ethers (anisoles) in the environment: determination of vapor pressures, aqueous solubilities, Henry's law constants, and gas/water- (Kgw), n-octanol/water- (Kow) and gas/n-octanol (Kgo) partition coefficients - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist’s Guide to the Regioselective Synthesis of 4-Bromo-2-iodo-1-methoxybenzene

Abstract

This technical guide provides a comprehensive overview of the regioselective synthesis of 4-bromo-2-iodo-1-methoxybenzene (also known as 4-bromo-2-iodoanisole), a key halogenated intermediate in the development of pharmaceuticals and agrochemicals.[1][2] We delve into the strategic considerations underpinning synthetic route selection, focusing on the directing effects of substituents on the anisole core. The primary synthetic pathway, the electrophilic iodination of 4-bromoanisole, is examined in detail. This document furnishes researchers and drug development professionals with a robust, field-proven protocol, mechanistic insights, and a framework for troubleshooting, ensuring the reliable and high-yield production of this valuable building block.

Strategic Importance and Synthetic Challenge

This compound is a highly versatile synthetic intermediate. Its unique structure, featuring two different halogen atoms at specific positions, allows for selective, stepwise functionalization through reactions like Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling.[1] This differential reactivity is invaluable for constructing the complex molecular architectures required for novel active pharmaceutical ingredients (APIs).[2]

The core synthetic challenge lies in achieving precise regiocontrol during the di-halogenation of the electron-rich anisole ring. The methoxy (-OCH₃) group is a powerful activating, ortho, para-directing group, while the halogen substituents are deactivating but also ortho, para-directing. Successfully navigating these electronic effects is paramount to selectively installing the iodo and bromo groups at the C2 and C4 positions, respectively, and avoiding the formation of undesired isomers.

Mechanistic Considerations and Route Selection

The synthesis of this compound can be approached from two primary directions: the iodination of 4-bromoanisole or the bromination of 2-iodoanisole. The selection of the optimal route is dictated by starting material availability, reaction kinetics, and the directing influence of the pre-existing substituent.

Primary Synthetic Route: Electrophilic Iodination of 4-Bromoanisole

This is the most logical and widely employed strategy. The starting material, 4-bromoanisole, is commercially available and readily synthesized.[3][4][5] The synthesis hinges on a classic electrophilic aromatic substitution (EAS) reaction.

-

Controlling Factors : The methoxy group is a strong activating group that directs incoming electrophiles to the positions ortho and para to itself. Since the para position is already occupied by a bromine atom, the substitution is overwhelmingly directed to the ortho positions (C2 and C6).

-

Regioselectivity : The iodine electrophile (I⁺) will preferentially attack the C2 position over the C6 position. This is due to the combined directing effects:

-

Methoxy Group : As the dominant activating group, it strongly favors substitution at the adjacent C2 and C6 positions.

-

Bromo Group : Although deactivating, the bromine atom is also an ortho, para-director. Its presence at C4 further reinforces the electronic favorability of the adjacent C2 position (which is ortho to the bromine).

-

Steric Hindrance : While minor, there is slightly less steric hindrance for an incoming electrophile at the C2 position compared to the C6 position, which is flanked by the methoxy group.

-

This convergence of electronic directing effects makes the iodination of 4-bromoanisole a highly regioselective process, yielding the desired this compound as the major product.

Alternative Route: Bromination of 2-Iodoanisole

While mechanistically sound, this route is less common, primarily due to the relative availability and cost of the 2-iodoanisole starting material.[6] In this scenario, the directing effects would also favor the desired product. The powerful para-directing effect of the methoxy group would guide the incoming bromine electrophile (Br⁺) to the C4 position, and the ortho, para-directing iodo group at C2 would likewise favor substitution at C4.

Recommended Synthetic Protocol: Iodination of 4-Bromoanisole with N-Iodosuccinimide (NIS)

This protocol is a self-validating system, chosen for its reliability, use of a stable and easy-to-handle iodinating agent, and high regioselectivity. N-Iodosuccinimide (NIS) is an effective source of electrophilic iodine, particularly when activated by a catalytic amount of acid.[7][8]

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Materials and Equipment

-

Round-bottom flask with magnetic stir bar

-

Magnetic stir plate

-

Nitrogen/Argon inlet

-

Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

-

Rotary evaporator

-

Column chromatography setup

Reagents and Typical Quantities

| Reagent | Molar Eq. | Typical Amount (for 10 mmol scale) | Purpose |

| 4-Bromoanisole | 1.0 | 1.87 g | Starting Material |

| N-Iodosuccinimide (NIS) | 1.1 | 2.47 g | Iodinating Agent[8] |

| Trifluoroacetic Acid (TFA) | 0.1 | 77 µL | Catalyst[7] |

| Acetonitrile (CH₃CN) | - | 50 mL | Solvent |

| Sodium Thiosulfate (10% aq.) | - | 2 x 25 mL | Quenching Agent |

| Saturated Sodium Bicarbonate | - | 25 mL | Neutralization |

| Brine | - | 25 mL | Wash |

| Anhydrous MgSO₄ or Na₂SO₄ | - | q.s. | Drying Agent |

| Dichloromethane (DCM) | - | As needed | Extraction Solvent |

| Hexanes / Ethyl Acetate | - | As needed | Chromatography Eluent |

Step-by-Step Procedure

-

Reaction Setup : To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add 4-bromoanisole (1.0 eq.).

-

Dissolution : Add acetonitrile and stir until the starting material is fully dissolved.

-

Addition of Reagents : Add N-Iodosuccinimide (1.1 eq.) to the solution in one portion, followed by the catalytic amount of trifluoroacetic acid (0.1 eq.).

-

Reaction : Stir the mixture at room temperature. The reaction is typically complete within 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching : Upon completion, pour the reaction mixture into a separatory funnel containing 10% aqueous sodium thiosulfate solution to quench any unreacted NIS and iodine.

-

Extraction : Extract the aqueous layer with dichloromethane (3 x 30 mL).

-

Washing : Combine the organic layers and wash sequentially with 10% sodium thiosulfate, saturated sodium bicarbonate, and brine.

-

Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : Purify the resulting crude solid/oil via flash column chromatography on silica gel, typically using a hexanes/ethyl acetate gradient, to yield the pure this compound.[9]

Mechanistic Pathway Visualization

The core of this synthesis is the electrophilic aromatic substitution (EAS) mechanism. The acid catalyst protonates NIS, creating a more potent electrophilic iodine species that is readily attacked by the electron-rich anisole ring.

Note: The DOT script above is a template. Actual chemical structure images would need to be generated and linked for a visual representation.

Caption: Mechanism of electrophilic iodination of 4-bromoanisole.

Conclusion and Future Perspectives

The regioselective synthesis of this compound is most reliably achieved through the electrophilic iodination of 4-bromoanisole. The strong ortho, para-directing nature of the methoxy group, combined with the blocking of the para position, ensures high selectivity for iodination at the C2 position. The use of N-Iodosuccinimide with a catalytic acid provides a mild, efficient, and high-yielding protocol suitable for both academic and industrial laboratories. Mastery of this synthesis provides chemists with a powerful and versatile building block, enabling the streamlined construction of complex molecules for critical applications in drug discovery and materials science.

References

-

Christiansen, J. V., Feldthus, A., & Carlsen, L. (1990). Iodination of phenol. Risø National Laboratory. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of iodoarenes by iodination or substitution. Available at: [Link]

-

Yadav, M. R., et al. (2015). Pd(II) catalyzed ortho C-H iodination of phenylcarbamates at room temperature using cyclic hypervalent iodine reagents. Chemical Communications, 51(49), 10014-7. Available at: [Link]

-

MANAC Inc. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Chemia. Available at: [Link]

-

Studylib. (n.d.). Iodination of Phenols: Lab Procedure & Aromatic Substitution. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of this compound. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Expert Insights: The Synthesis and Application of 4-Bromo-2-iodoaniline. Available at: [Link]

-

O'Malley, D. (n.d.). I2 and Electrophilic I+ reagents. Wordpress. Available at: [Link]

-

PubChem. (n.d.). 2-Bromo-4-iodoanisole. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

-

PrepChem.com. (n.d.). Preparation of 4-bromoanisole. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

-

Wikipedia. (n.d.). 4-Bromoanisole. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 4-Bromoanisole synthesis - chemicalbook [chemicalbook.com]

- 4. 4-Bromoanisole - Wikipedia [en.wikipedia.org]

- 5. prepchem.com [prepchem.com]

- 6. 2-Iodoanisole 98 529-28-2 [sigmaaldrich.com]

- 7. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 8. I2 and Electrophilic I+ reagents - Wordpress [reagents.acsgcipr.org]

- 9. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Chemical Reactivity of 4-Bromo-2-iodo-1-methoxybenzene

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity profile of 4-Bromo-2-iodo-1-methoxybenzene (CAS RN: 98273-59-7), a key intermediate in modern organic synthesis.[1] The unique arrangement of its substituents—a methoxy group, a bromine atom, and an iodine atom—on the benzene ring imparts a rich and selective reactivity. This document explores the directing effects of these functional groups, delves into the primary reaction classes such as halogen-metal exchange and palladium-catalyzed cross-coupling reactions, and provides detailed experimental protocols for key transformations. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile building block.

Table of Contents

-

Introduction to this compound

-

Molecular Structure and Physicochemical Properties

-

Synthetic Significance

-

-

Electronic and Steric Effects of Substituents

-

The Methoxy Group: An Ortho-, Para-Directing Activator

-

Halogens: Ortho-, Para-Directing Deactivators

-

Synergistic and Competitive Effects on Reactivity

-

-

Key Reaction Classes and Regioselectivity

-

Halogen-Metal Exchange and Grignard Reagent Formation

-

Palladium-Catalyzed Cross-Coupling Reactions

-

Suzuki-Miyaura Coupling

-

Sonogashira Coupling

-

Buchwald-Hartwig Amination

-

-

-

Experimental Protocols

-

Protocol 1: Selective Grignard Reagent Formation via Iodo-Magnesium Exchange

-

Protocol 2: Regioselective Suzuki-Miyaura Coupling at the Iodine Position

-

Protocol 3: Sonogashira Coupling with a Terminal Alkyne

-

Protocol 4: Buchwald-Hartwig Amination

-

-

References

Introduction to this compound

This compound, also known as 4-bromo-2-iodoanisole, is a solid chemical compound that serves as a critical building block in a multitude of organic synthesis pathways.[1] Its molecular structure, featuring both a bromine and an iodine atom on a methoxybenzene core, provides it with exceptional and differential reactivity, making it a valuable intermediate in academic and industrial research, particularly in the pharmaceutical sector.[1][2]

Molecular Structure and Physicochemical Properties

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 98273-59-7 |

| Molecular Formula | C7H6BrIO |

| Molecular Weight | 312.93 g/mol |

| Appearance | Solid |

| SMILES | COC1=C(C=C(C=C1)Br)I |

| InChI Key | CTPNHFOXNXLPCW-UHFFFAOYSA-N |

Data sourced from PubChem CID 10979904.[2]

The synthesis of this compound often involves controlled halogenation reactions, frequently starting from precursors like 4-bromoanisole.[1] A common synthetic route includes sequential iodination using reagents such as N-iodosuccinimide (NIS).[1]

Synthetic Significance

The utility of this compound lies in its capacity to undergo selective transformations at two distinct halogenated positions. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in many common reactions, including metal-halogen exchange and various cross-coupling reactions. This differential reactivity allows for sequential and site-specific introduction of different functional groups, enabling the construction of complex molecular architectures from a single, readily available starting material.[1]

Electronic and Steric Effects of Substituents

The reactivity of the aromatic ring in this compound is governed by the interplay of the electronic and steric effects of its three substituents.

The Methoxy Group: An Ortho-, Para-Directing Activator

The methoxy (-OCH3) group is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution.[3] This is due to the lone pairs on the oxygen atom, which can be donated into the benzene ring through resonance, increasing the electron density at the ortho and para positions. This resonance effect outweighs the inductive electron-withdrawing effect of the electronegative oxygen atom.[3][4]

Halogens: Ortho-, Para-Directing Deactivators

Bromine and iodine are deactivating groups, meaning they make the aromatic ring less reactive towards electrophilic substitution compared to benzene.[3] This is due to their strong inductive electron-withdrawing effect. However, they are also ortho-, para-directors because their lone pairs can participate in resonance, which preferentially stabilizes the intermediates formed during attack at the ortho and para positions.[3][5]

Synergistic and Competitive Effects on Reactivity

In this compound, the directing effects of the substituents are crucial for predicting reaction outcomes. The methoxy group strongly directs incoming electrophiles to the positions ortho and para to it. The iodine atom occupies one of the ortho positions, and the bromine atom is at the para position. The remaining ortho position (C6) and the meta position (C3 and C5) are available for substitution. The activating effect of the methoxy group will primarily direct incoming electrophiles to the vacant C6 position.

Key Reaction Classes and Regioselectivity

The differential reactivity of the C-I and C-Br bonds is the cornerstone of the synthetic utility of this compound.

Halogen-Metal Exchange and Grignard Reagent Formation

Grignard reagents are powerful nucleophiles widely used for forming new carbon-carbon bonds.[6][7] They are typically prepared by reacting an organic halide with magnesium metal in an ethereal solvent.[6][8] The reactivity of halogens in Grignard formation follows the order I > Br > Cl.[6] This allows for the selective formation of a Grignard reagent at the more reactive iodine position of this compound, leaving the bromine atom intact for subsequent transformations.

The formation of the Grignard reagent involves the oxidative insertion of magnesium into the carbon-halogen bond.[6] It is crucial to perform this reaction under anhydrous conditions as Grignard reagents are strong bases and will react with water.[7][8]

Caption: Regioselective Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. [9][10]The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. [9][10]Similar to the Suzuki coupling, the higher reactivity of the aryl iodide allows for selective coupling at this position. [9]

Caption: Selective Sonogashira coupling at the C-I bond.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. [11][12][13]This reaction has become a cornerstone of medicinal chemistry for the synthesis of arylamines. The reaction generally proceeds more readily with aryl iodides and bromides than with chlorides. [11]In the case of this compound, selective amination can be achieved at the more reactive iodo position.

Caption: Buchwald-Hartwig amination workflow.

Experimental Protocols

The following protocols are provided as illustrative examples and may require optimization for specific substrates and scales.

Protocol 1: Selective Grignard Reagent Formation via Iodo-Magnesium Exchange

Objective: To selectively form the Grignard reagent at the iodine position of this compound.

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (crystal)

-

An appropriate electrophile (e.g., benzaldehyde)

-

Anhydrous work-up reagents (e.g., saturated aqueous NH4Cl)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface. [6][8]3. Add anhydrous THF to the flask.

-

Dissolve this compound in anhydrous THF and add it to the dropping funnel.

-

Add the solution of the aryl halide dropwise to the stirred magnesium suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at reflux until the magnesium is consumed.

-

Cool the reaction mixture to 0 °C and add the electrophile dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Quench the reaction by slowly adding saturated aqueous NH4Cl.

-

Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Protocol 2: Regioselective Suzuki-Miyaura Coupling at the Iodine Position

Objective: To perform a selective Suzuki-Miyaura coupling at the C-I bond of this compound.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Base (e.g., K2CO3 or Cs2CO3)

-

Solvent (e.g., toluene, dioxane, or DMF/water mixture)

Procedure:

-

To a reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Degas the solvent and add it to the reaction vessel under an inert atmosphere (e.g., argon or nitrogen).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the reaction to room temperature and dilute with an organic solvent.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield (%) |

| This compound | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/H2O | >90 |

| This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | Cs2CO3 | Dioxane | >85 |

Representative yields based on typical Suzuki-Miyaura couplings.

Protocol 3: Sonogashira Coupling with a Terminal Alkyne

Objective: To selectively couple a terminal alkyne at the iodine position of this compound.

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene)

-

Palladium catalyst (e.g., Pd(PPh3)2Cl2)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine or diisopropylamine)

-

Anhydrous solvent (e.g., THF or DMF)

Procedure:

-

In a Schlenk flask under an inert atmosphere, combine this compound, the palladium catalyst, and copper(I) iodide. [10]2. Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe. [10]3. Stir the reaction mixture at room temperature or gentle heating until completion. [10]4. Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH4Cl and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Protocol 4: Buchwald-Hartwig Amination

Objective: To selectively form a C-N bond at the iodine position of this compound.

Materials:

-

This compound

-

Amine (e.g., morpholine)

-

Palladium catalyst (e.g., Pd2(dba)3)

-

Ligand (e.g., Xantphos or BINAP)

-

Base (e.g., NaOtBu or Cs2CO3)

-

Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, charge a reaction tube with the palladium catalyst, ligand, and base.

-

Add this compound and the amine.

-

Add the anhydrous solvent.

-

Seal the tube and heat the reaction mixture to the required temperature (typically 80-120 °C) with stirring.

-

After the reaction is complete, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate.

-

Purify the residue by column chromatography.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block in organic synthesis. The differential reactivity of its two halogen substituents, governed by the electronic effects of the methoxy group, allows for a wide range of selective transformations. This guide has provided an in-depth overview of its reactivity profile, focusing on key reactions such as halogen-metal exchange and palladium-catalyzed cross-couplings. The detailed protocols serve as a practical starting point for researchers to harness the synthetic potential of this important intermediate. Future research will likely focus on developing even more selective and sustainable catalytic systems for the functionalization of this and related polyhalogenated aromatic compounds, further expanding their utility in the synthesis of complex molecules for various applications.

References

- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of this compound (CAS 98273-59-7).

-

Chemistry LibreTexts. 16.5: An Explanation of Substituent Effects. 2022. Available from: [Link]

-

ADICHEMISTRY. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Available from: [Link]

-

Wikipedia. Grignard reagent. 2023. Available from: [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. 2023. Available from: [Link]

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. Available from: [Link]

-

Wikipedia. Buchwald–Hartwig amination. 2023. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. Available from: [Link]

-

ResearchGate. Orienting methoxy group-carbocation conjugation effects explaining the HCl elimination preferences leading to (A) ortho and (B) para (rather than to meta) substitution products of anisole. Available from: [Link]

-

Grignard Reaction. Available from: [Link]

-

Grignard reagent formation. Available from: [Link]

-

ResearchGate. Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid[a]. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

- Walborsky HM. Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research. 1990;23(9):286-293.

-

The University of Groningen research portal. The Buchwald–Hartwig Amination After 25 Years. Available from: [Link]

-

PMC. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. 2022. Available from: [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. 2024. Available from: [Link]

-

Allen. Haloarene is ortho and para directing Explain. Available from: [Link]

-

PubChem. 4-Bromo-1-iodo-2-methoxybenzene. Available from: [Link]

-

YouTube. Ortho Meta Para Directors - Activating and Deactivating Groups. 2018. Available from: [Link]

-

ResearchGate. Comparison of 1‐iodo‐4‐methylbenzene and 1‐bromo‐4‐methylbenzene under optimal conditions. Available from: [Link]

-

Chemistry Stack Exchange. Is a Methoxy group meta directing in this problem?. 2020. Available from: [Link]

-

RSC Publishing. Pd-catalyzed cross-coupling reactions of alkyl halides. 2011. Available from: [Link]

-

Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. Available from: [Link]

-

ResearchGate. Sonogashira coupling reactions of 4-nitrobromobenzene with different terminal acetylenes using catalyst 1/catalyst 2. Available from: [Link]

-

PMC. Organoborane coupling reactions (Suzuki coupling). Available from: [Link]

-

Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Available from: [Link]

-

PubMed. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. 2005. Available from: [Link]

-

Arkivoc. Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Available from: [Link]

-

PubChemLite. This compound (C7H6BrIO). Available from: [Link]

-

MDPI. Advances in Cross-Coupling Reactions. Available from: [Link]

-

PubChemLite. 4-bromo-1-iodo-2-methoxybenzene (C7H6BrIO). Available from: [Link]

-

PubMed. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. 2021. Available from: [Link]

-

Georganics. 2-Bromo-4-iodo-1-methoxybenzene. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | C7H6BrIO | CID 10979904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Haloarene is ortho and para directing Explain. [allen.in]

- 6. adichemistry.com [adichemistry.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. Grignard reagent - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

Stability and storage conditions for 4-Bromo-2-iodo-1-methoxybenzene

An In-depth Technical Guide to the Stability and Storage of 4-Bromo-2-iodo-1-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key building block in modern organic synthesis, particularly in the development of novel pharmaceutical compounds.[1] Its unique polysubstituted aromatic structure, featuring bromine, iodine, and methoxy moieties, offers versatile reactivity for constructing complex molecular architectures.[1] However, this complex functionality also necessitates a thorough understanding of its stability profile to ensure its integrity, and the reproducibility of experimental results. This guide provides a comprehensive overview of the factors influencing the stability of this compound, recommended storage conditions, and protocols for stability assessment, grounded in the principles of physical organic chemistry.

Chemical Profile and Intrinsic Stability

This compound, with the chemical formula C₇H₆BrIO, is a solid, crystalline compound at room temperature.[2] Its stability is dictated by the interplay of the electronic and steric effects of its substituents on the benzene ring.

-

The Anisole Backbone: The methoxy group (-OCH₃) is an electron-donating group that activates the aromatic ring towards electrophilic substitution through resonance.[3] This electron-rich nature generally imparts a degree of stability to the aromatic system itself.[4] However, the ether linkage can be susceptible to cleavage under strongly acidic conditions.[3]

-

Aryl Halide Functionalities: The carbon-halogen bonds in aryl halides are significantly stronger and less reactive towards nucleophilic substitution than their alkyl halide counterparts.[5] This is due to the sp² hybridization of the carbon atom and the delocalization of lone pair electrons from the halogen into the aromatic π-system. Both the carbon-bromine and carbon-iodine bonds contribute to the overall stability of the molecule under standard conditions. However, the carbon-iodine bond is weaker than the carbon-bromine bond, making it a more likely site for reactions such as metal-halogen exchange or oxidative addition in the presence of transition metals.[6][7]

Factors Influencing Degradation

Despite its relative stability, the integrity of this compound can be compromised by several external factors. Understanding these is critical for maintaining the compound's purity over time.

Temperature

Light

Many halogenated organic compounds are sensitive to light. Photons, particularly in the UV range, can induce the homolytic cleavage of the carbon-halogen bonds, with the weaker carbon-iodine bond being more susceptible. This can generate highly reactive radical species, initiating a cascade of degradation reactions. The yellow appearance of some related aryl halides can be indicative of light-induced degradation.[9]

Air and Moisture

While the compound itself is not reported to be acutely sensitive to air, prolonged exposure should be avoided. Ethers, including anisole derivatives, have a tendency to form unstable peroxides upon exposure to oxygen, although this is more pronounced for liquid ethers.[10] Moisture can facilitate hydrolytic degradation pathways, particularly in the presence of acidic or basic impurities. Given that the compound is supplied as a dry solid, maintaining anhydrous conditions is paramount.

Recommended Storage and Handling Protocols

Based on the chemical properties and sensitivities outlined, the following storage and handling conditions are recommended to ensure the long-term stability and purity of this compound.

Storage Conditions

A summary of recommended storage conditions from various suppliers is presented below.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C[2][11] | Minimizes the rate of potential thermal degradation pathways. |

| Light | Keep in a dark place[2][9] | Prevents photo-induced degradation, particularly cleavage of the C-I bond. |

| Atmosphere | Sealed in dry conditions | Prevents hydrolysis and potential oxidation. Use of an inert atmosphere (e.g., argon or nitrogen) is best practice for long-term storage. |

| Container | Tightly closed container[9] | Prevents ingress of moisture and air. |

Handling

-

Handle the compound in a well-ventilated area, preferably a fume hood.[8]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]

-

Avoid generating dust when handling the solid.

-

For weighing and transferring, it is advisable to work quickly to minimize exposure to atmospheric moisture and light.

-

After use, ensure the container is tightly sealed. For long-term storage, flushing the container with an inert gas like argon or nitrogen before sealing is recommended.

Stability Assessment Workflow

To ensure the quality of this compound, particularly for sensitive applications in drug development, a periodic stability assessment is recommended.

Experimental Protocol for Stability Assessment

-

Sample Preparation:

-

Carefully retrieve a representative sample from the storage container under controlled conditions (e.g., in a glove box or under a stream of inert gas).

-

Accurately weigh the sample and dissolve it in a suitable, high-purity solvent (e.g., HPLC-grade acetonitrile or dichloromethane) to a known concentration.

-

-

Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing purity.

-

Column: A reverse-phase C18 column is typically suitable.

-

Mobile Phase: A gradient of water and acetonitrile or methanol is a common starting point.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

-

Analysis: The purity is determined by the area percentage of the main peak. The appearance of new peaks over time indicates degradation.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and degradation products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structural integrity of the compound and detect the presence of impurities.

-

-

Data Analysis:

-

Compare the analytical data of the stored sample against a reference standard or the initial data obtained upon receipt of the compound.

-

A significant decrease in the purity percentage or the appearance of new peaks in the chromatogram or spectra indicates degradation.

-

Visualization of the Stability Assessment Workflow

The following diagram illustrates the logical flow for assessing the stability of this compound.

Caption: A flowchart outlining the key steps for the stability assessment of this compound.

Incompatible Materials and Hazardous Decomposition

To prevent hazardous reactions and degradation, avoid contact with the following:

-

Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.[8]

-

Strong Acids: May cause cleavage of the ether bond or other reactions on the aromatic ring.[8]

In the event of decomposition, hazardous products may include carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides (HBr, HI).[8]

Conclusion

This compound is a stable compound when stored and handled correctly. Its primary sensitivities are to elevated temperatures, light, and moisture. By adhering to the recommended storage conditions of 2-8°C in a sealed, dark container, and by implementing a robust stability assessment program, researchers and drug development professionals can ensure the integrity of this valuable synthetic intermediate, leading to more reliable and reproducible scientific outcomes.

References

- 1. nbinno.com [nbinno.com]

- 2. 4-bromo-1-iodo-2-methoxybenzene CAS#: 791642-68-7 [m.chemicalbook.com]

- 3. Anisole - Wikipedia [en.wikipedia.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Aryl halide - Wikipedia [en.wikipedia.org]

- 7. Aryl Halides | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. fishersci.fr [fishersci.fr]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. Anisole | C7H8O | CID 7519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-bromo-1-iodo-2-methoxybenzene|lookchem [lookchem.com]

The Strategic Synthesis of a Key Pharmaceutical Intermediate: A Technical Guide to 4-Bromo-2-iodo-1-methoxybenzene

An In-depth Exploration of its Discovery, Synthesis, and Pivotal Role in Modern Drug Development

Introduction: The Unsung Importance of a Dihalogenated Anisole

In the intricate world of pharmaceutical synthesis, the final, biologically active molecule often owes its existence to a series of lesser-known, yet critically important, chemical intermediates. 4-Bromo-2-iodo-1-methoxybenzene (CAS No. 98273-59-7) is a prime example of such a foundational building block.[1][2] This solid, crystalline compound, with its unique arrangement of a methoxy group and two different halogen atoms on a benzene ring, offers a versatile platform for the construction of complex molecular architectures.[3][4] Its significance lies in the differential reactivity of the bromine and iodine substituents, allowing for selective and sequential chemical transformations, a highly desirable feature in multi-step organic synthesis. This guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 98273-59-7 | [1] |

| Molecular Formula | C₇H₆BrIO | [1] |

| Molecular Weight | 312.93 g/mol | [1] |

| Appearance | Solid | [2] |

| IUPAC Name | This compound | [1] |

| InChI Key | CTPNHFOXNXLPCW-UHFFFAOYSA-N | [2] |

A Historical Perspective: The Evolution of Synthesis

While the precise moment of the "discovery" of this compound is not documented in a singular, seminal publication, its history is intrinsically linked to the broader development of electrophilic aromatic substitution and diazonium salt chemistry in the 19th and 20th centuries. The synthesis of this specific molecule is a testament to the growing sophistication of organic chemistry, enabling the precise installation of multiple, distinct functional groups onto an aromatic scaffold.

The two primary historical routes to polysubstituted aromatic compounds like this compound are:

-